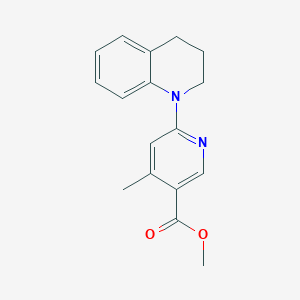

Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylnicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylnicotinate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylnicotinate typically involves multi-step organic reactions. One common synthetic route includes the Castagnoli–Cushman reaction, which is used to create the quinoline scaffold . The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylnicotinate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylnicotinate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic effects in various diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylnicotinate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylnicotinate can be compared with other quinoline derivatives, such as:

3,4-Dihydroisoquinolin-1(2H)-one: Known for its antioomycete activity.

8-Hydroxy-3,4-dihydro-1H-quinolin-2-one: Exhibits cytotoxic activities against cancer cell lines.

8-Methoxy-3,4-dihydro-1H-quinolin-2-one: Also shows biological activities. These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound

Biological Activity

Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylnicotinate is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer properties and other therapeutic applications. This article explores its biological activity through various studies and findings.

- Molecular Formula : C₁₂H₁₄N₂O₂

- Molecular Weight : 218.25 g/mol

- CAS Number : Not specifically listed but related compounds fall under similar classifications.

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines:

-

Cytotoxicity Assays :

- The compound was tested against different cancer cell lines using the MTT assay, which measures cell viability.

- Results indicated that it exhibits high cytotoxicity, particularly in breast cancer (MCF-7) and leukemia (HL-60) cell lines. For instance, analogs with similar structures reported IC₅₀ values below 0.3 µM in HL-60 cells, showcasing potent activity against this specific line .

-

Mechanism of Action :

- The cytotoxic effects are attributed to the ability of the compound to induce apoptosis and inhibit cell proliferation. It is believed that the presence of an α,β-unsaturated carbonyl group in the structure plays a crucial role in its mechanism by alkylating cellular thiols, which disrupts vital cellular processes .

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the quinoline structure significantly influence biological activity:

- Substituent Variations : Compounds with alkyl substituents at specific positions on the quinoline ring demonstrated enhanced potency compared to those with aryl substituents. For example, an ethyl group at position 2 increased cytotoxicity against HL-60 cells .

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | <0.5 | Induces apoptosis |

| Analog A (2-Ethyl-3-methylidene) | HL-60 | <0.3 | Alkylates thiols |

| Analog B (3-Methylidene) | HUVEC | >10 | Less cytotoxic compared to cancer lines |

Case Studies

-

Study on Quinolinone Derivatives :

A study synthesized various derivatives of quinolinones and evaluated their anticancer properties. The results highlighted that modifications leading to enhanced hydrophobicity improved membrane permeability and bioavailability, which are critical for effective anticancer activity . -

In Vivo Studies :

Although most current data focuses on in vitro assays, preliminary in vivo studies have suggested that compounds similar to this compound could potentially reduce tumor growth in animal models, warranting further investigation into their therapeutic efficacy .

Properties

Molecular Formula |

C17H18N2O2 |

|---|---|

Molecular Weight |

282.34 g/mol |

IUPAC Name |

methyl 6-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C17H18N2O2/c1-12-10-16(18-11-14(12)17(20)21-2)19-9-5-7-13-6-3-4-8-15(13)19/h3-4,6,8,10-11H,5,7,9H2,1-2H3 |

InChI Key |

JMNUUOJRTYRUSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)OC)N2CCCC3=CC=CC=C32 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.